(4-chlorophenyl){4-[4-(dimethylamino)phenyl]-1,1-dioxido-4H-1,4-benzothiazin-2-yl}methanone
Description
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Properties
IUPAC Name |
(4-chlorophenyl)-[4-[4-(dimethylamino)phenyl]-1,1-dioxo-1λ6,4-benzothiazin-2-yl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19ClN2O3S/c1-25(2)18-11-13-19(14-12-18)26-15-22(23(27)16-7-9-17(24)10-8-16)30(28,29)21-6-4-3-5-20(21)26/h3-15H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJBDGPDFUMMGMB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)N2C=C(S(=O)(=O)C3=CC=CC=C32)C(=O)C4=CC=C(C=C4)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19ClN2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (4-chlorophenyl){4-[4-(dimethylamino)phenyl]-1,1-dioxido-4H-1,4-benzothiazin-2-yl}methanone , often referred to as a benzothiazine derivative, has garnered attention in pharmacological research due to its potential biological activities. This article delves into the compound's synthesis, biological properties, and relevant case studies that highlight its therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 487.97 g/mol. The structure features a chlorophenyl group, a dimethylamino group, and a benzothiazine core, which are critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C27H18ClN2O4S |
| Molecular Weight | 487.97 g/mol |
| CAS Number | 1114850-76-8 |
| Purity | Minimum 95% |
Biological Activity
Research indicates that compounds with similar structures exhibit various biological activities, including:
- Antibacterial Activity : Studies have shown that benzothiazine derivatives possess significant antibacterial properties against strains such as Salmonella typhi and Bacillus subtilis .
- Enzyme Inhibition : The compound has been evaluated for its potential as an acetylcholinesterase (AChE) inhibitor, which is relevant for treating neurodegenerative diseases like Alzheimer's .
- Antitumor Activity : Preliminary studies suggest that this compound may have anticancer properties, potentially inhibiting tumor cell proliferation .
Case Studies and Research Findings
- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of synthesized derivatives of benzothiazine. The results indicated strong activity against various bacterial strains at concentrations of 0.5 mg/ml and 0.25 mg/ml .
- Enzyme Inhibition Studies : In a series of experiments, the compound was tested for AChE inhibition using a standard assay method. Results showed significant inhibition rates compared to controls, suggesting potential therapeutic applications in cognitive disorders .
- Docking Studies : Molecular docking simulations have been performed to understand the interaction of the compound with target proteins involved in disease processes. These studies revealed favorable binding affinities, indicating its potential as a lead compound for drug development .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of this compound as an anticancer agent. The benzothiazinone moiety is known for its ability to interact with biological targets involved in cancer progression. For instance, derivatives of benzothiazinones have shown selective cytotoxicity against various tumor cell lines, making them promising candidates for further development as anticancer drugs .
Case Study:
A study synthesized a related compound and evaluated its cytotoxic effects on human cancer cell lines. The results indicated that modifications in the substituents significantly influenced the compound's potency against cancer cells, suggesting that (4-chlorophenyl){4-[4-(dimethylamino)phenyl]-1,1-dioxido-4H-1,4-benzothiazin-2-yl}methanone could be optimized for enhanced efficacy .
Antimicrobial Properties
The compound exhibits notable antimicrobial properties against a range of pathogens. Research indicates that similar benzothiazinone derivatives possess significant activity against both Gram-positive and Gram-negative bacteria . The presence of the chlorophenyl group is believed to enhance the lipophilicity of the molecule, facilitating better membrane penetration.
Case Study:
In vitro studies demonstrated that derivatives of this compound showed effective inhibition of bacterial growth, particularly against resistant strains of Staphylococcus aureus. This suggests potential applications in developing new antibiotics .
Synthesis of Bioactive Compounds
The synthesis of this compound can serve as a pivotal step in creating more complex bioactive molecules. The functional groups present allow for further chemical modifications, leading to a library of derivatives with varied biological activities.
Synthesis Pathway:
The synthesis typically involves multi-step reactions starting from readily available precursors. A common approach includes the formation of the benzothiazine core followed by chlorination and amination steps to introduce the dimethylamino group .
Structure-Activity Relationship Studies
Understanding the structure-activity relationship (SAR) is crucial for optimizing the pharmacological profile of this compound. SAR studies have shown that variations in substituents can significantly alter biological activity.
Chemical Reactions Analysis
Chemical Reactions Involving the Compound
The compound can participate in various chemical reactions due to its functional groups. Key reactions include:
-
Electrophilic Aromatic Substitution : The presence of electron-donating groups like dimethylamino enhances reactivity towards electrophiles.
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Nucleophilic Substitution : The dioxido group may undergo nucleophilic attack under specific conditions.
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Oxidation and Reduction Reactions : The compound's structure allows for potential redox chemistry, especially involving the sulfur atom in the benzothiazine ring.
Research Findings on Biological Activity
Research indicates that compounds similar to (4-chlorophenyl){4-[4-(dimethylamino)phenyl]-1,1-dioxido-4H-1,4-benzothiazin-2-yl}methanone exhibit significant biological activities. Studies have shown:
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Antimicrobial Properties : Benzothiazine derivatives often demonstrate activity against various bacterial strains.
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Anti-inflammatory Effects : Some derivatives have been reported to inhibit pathways associated with inflammation.
Table 2: Biological Activities of Related Compounds
| Compound Type | Activity Type | Reference Studies |
|---|---|---|
| Benzothiazine Derivatives | Antimicrobial | RSC Advances |
| Dimethylamino-substituted Compounds | Anti-inflammatory | Various pharmacological studies |
Q & A
Q. What are the established synthetic routes for constructing the 1,4-benzothiazine-1,1-dioxide core in this compound?
The 1,4-benzothiazine-1,1-dioxide moiety is typically synthesized via cyclocondensation reactions. For example:
- Step 1 : React a substituted 2-aminobenzenethiol with a carbonyl source (e.g., chloroacetyl chloride) under basic conditions to form the thiazine ring.
- Step 2 : Oxidize the sulfur atom using H₂O₂ or m-CPBA to generate the 1,1-dioxide group .
- Key validation : Monitor the reaction progress via TLC and confirm the oxidation state using IR spectroscopy (characteristic S=O stretches at ~1150–1300 cm⁻¹) .
Q. How can the dimethylamino-phenyl substituent be introduced into the benzothiazine scaffold?
The dimethylamino group is often introduced via:
- Friedel-Crafts alkylation : React 4-(dimethylamino)benzyl chloride with the benzothiazine intermediate in the presence of AlCl₃.
- Buchwald-Hartwig coupling : Use a palladium catalyst to couple 4-bromo-dimethylaniline to a pre-functionalized benzothiazine scaffold .
- Purification : Column chromatography with silica gel (eluent: CH₂Cl₂/MeOH 9:1) followed by recrystallization from ethanol .
Q. What spectroscopic techniques are critical for characterizing this compound?
- 1H/13C NMR : Assign aromatic protons (δ 6.5–8.5 ppm) and confirm the dimethylamino group (singlet at δ ~2.8 ppm for N(CH₃)₂) .
- IR Spectroscopy : Identify S=O symmetric/asymmetric stretches (1150–1300 cm⁻¹) and carbonyl (C=O) vibrations (~1680 cm⁻¹) .
- Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]+ calculated for C₂₃H₂₂ClN₂O₃S: 465.1045) .
Advanced Research Questions
Q. How do electronic effects of the 4-chlorophenyl and 4-dimethylaminophenyl groups influence the compound’s reactivity in cross-coupling reactions?
- Electron-withdrawing Cl : The 4-chlorophenyl group deactivates the aromatic ring, reducing electrophilic substitution but enhancing stability in Suzuki-Miyaura couplings.
- Electron-donating N(CH₃)₂ : The dimethylamino group increases electron density, facilitating nucleophilic attacks (e.g., SNAr reactions).
- Methodological validation : Use Hammett σ constants (σCl = +0.23, σN(CH₃)₂ = -0.83) to predict regioselectivity in functionalization .
Q. What strategies resolve contradictions in biological activity data caused by substituent positioning?
- Case study : In , chloro-substituted naphthalenones showed variable antimicrobial activity depending on Cl positioning. Apply:
Q. How can crystallographic data resolve ambiguities in the compound’s tautomeric forms?
- X-ray diffraction : Resolve the keto-enol tautomerism of the methanone group. For example, reports a planar carbonyl geometry (C=O bond length ~1.21 Å), confirming the keto form .
- Comparative analysis : Overlay experimental and DFT-calculated structures (e.g., using Gaussian 09) to validate tautomeric preferences .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
